molecular formula C6H14O6 B15139406 D-Sorbitol-d2-2

D-Sorbitol-d2-2

Cat. No.: B15139406
M. Wt: 184.18 g/mol
InChI Key: FBPFZTCFMRRESA-JRFFAVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbitol-d2-2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. This compound is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d2-2 is synthesized by the catalytic hydrogenation of glucose, where deuterium is introduced to replace hydrogen atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose is first dissolved in water, and then deuterium gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is maintained at elevated temperatures and pressures to ensure complete hydrogenation. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-d2-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Sorbitol-d2-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .

Biology: In biological research, it is used to study the effects of sugar alcohols on cellular processes and to investigate the metabolic fate of sorbitol in different organisms .

Medicine: this compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic rates .

Industry: In the food industry, it is used as a non-caloric sweetener and humectant. In the pharmaceutical industry, it serves as an excipient in drug formulations to enhance stability and bioavailability .

Mechanism of Action

D-Sorbitol-d2-2 exerts its effects primarily through its role as a sugar alcohol. It is absorbed slowly in the gastrointestinal tract and metabolized by the liver. The deuterium labeling does not significantly alter its metabolic pathway but allows for detailed tracking in metabolic studies. The compound acts as a laxative by drawing water into the large intestine, stimulating bowel movements .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotope allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2

InChI Key

FBPFZTCFMRRESA-JRFFAVGLSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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